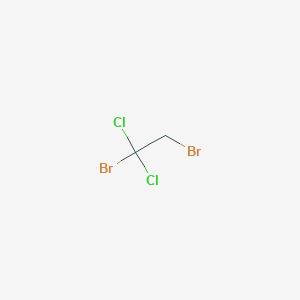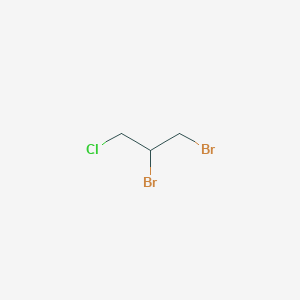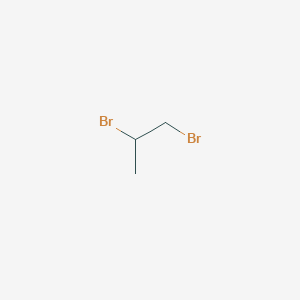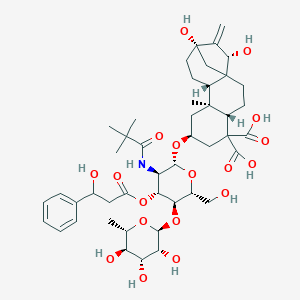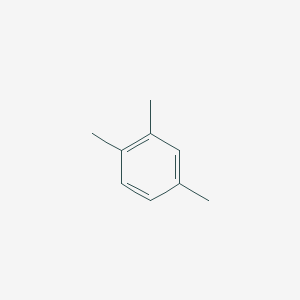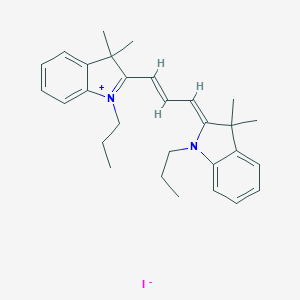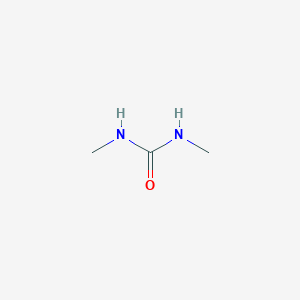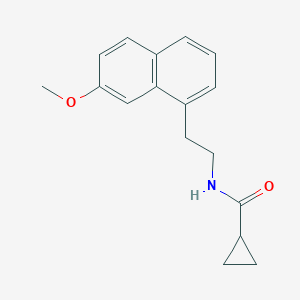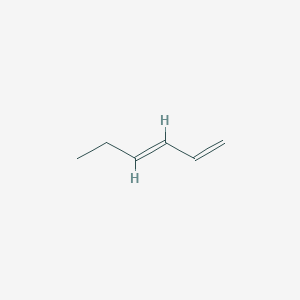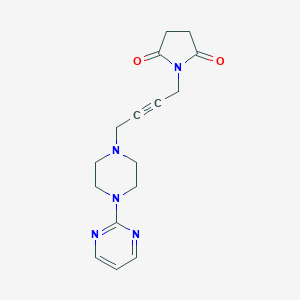
2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)- is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, JNJ-31020028, and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
JNJ-31020028 works by blocking the dopamine D2 receptor, which is responsible for regulating the release of dopamine in the brain. By blocking this receptor, JNJ-31020028 reduces the amount of dopamine released, which can help to alleviate symptoms of schizophrenia and other psychiatric disorders.
生化学的および生理学的効果
Studies have shown that JNJ-31020028 has a number of biochemical and physiological effects. In addition to its effect on the dopamine D2 receptor, JNJ-31020028 has also been shown to have an effect on the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood and anxiety, and JNJ-31020028 has been shown to reduce the activity of this receptor.
実験室実験の利点と制限
One of the advantages of JNJ-31020028 is its selectivity for the dopamine D2 receptor. This makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders, as it can target this specific receptor without affecting other receptors in the brain. However, one of the limitations of JNJ-31020028 is its solubility. The compound is not very soluble in water, which can make it difficult to use in lab experiments.
将来の方向性
There are several future directions for research on JNJ-31020028. One area of research is the development of more soluble forms of the compound, which would make it easier to use in lab experiments. Another area of research is the potential use of JNJ-31020028 in the treatment of other psychiatric disorders, such as depression and anxiety. Finally, research could also focus on the development of other compounds that target the dopamine D2 receptor, which could potentially be more effective than JNJ-31020028.
合成法
The synthesis of JNJ-31020028 involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 4-(2-pyrimidinyl)-1-piperazine with 2-butyn-1-ol in the presence of a base to form 4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butyn-1-ol. This intermediate compound is then reacted with 2,5-pyrrolidinedione in the presence of a catalyst to form JNJ-31020028.
科学的研究の応用
JNJ-31020028 has been studied for its potential applications in scientific research. One of the major areas of research has been the compound's effect on the dopamine D2 receptor. Studies have shown that JNJ-31020028 is a selective antagonist of the dopamine D2 receptor, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders.
特性
CAS番号 |
135705-03-2 |
|---|---|
製品名 |
2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)- |
分子式 |
C16H19N5O2 |
分子量 |
313.35 g/mol |
IUPAC名 |
1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)but-2-ynyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19N5O2/c22-14-4-5-15(23)21(14)9-2-1-8-19-10-12-20(13-11-19)16-17-6-3-7-18-16/h3,6-7H,4-5,8-13H2 |
InChIキー |
JYZDVMAKJSAKIG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)CC#CCN2CCN(CC2)C3=NC=CC=N3 |
正規SMILES |
C1CC(=O)N(C1=O)CC#CCN2CCN(CC2)C3=NC=CC=N3 |
その他のCAS番号 |
135705-03-2 |
同義語 |
1-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)-2-butynyl)-2,5-pyrrolidinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



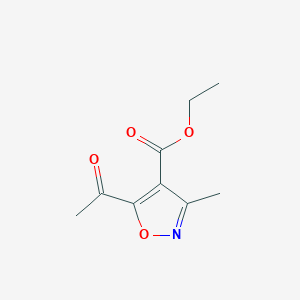
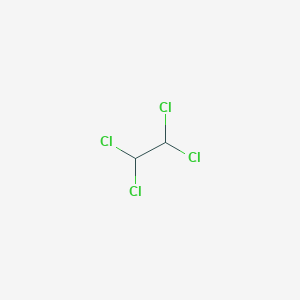
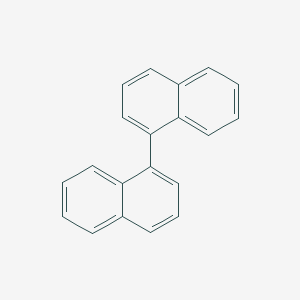
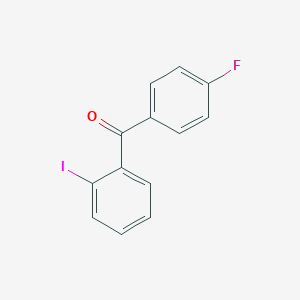
![11H-Benzo[a]fluorene](/img/structure/B165204.png)
